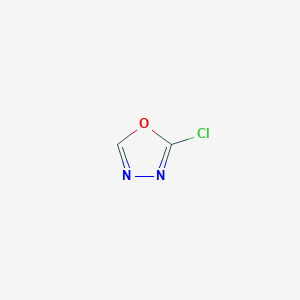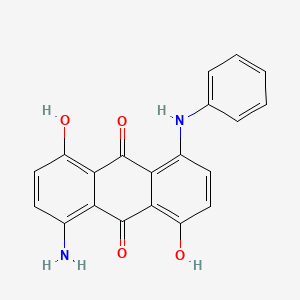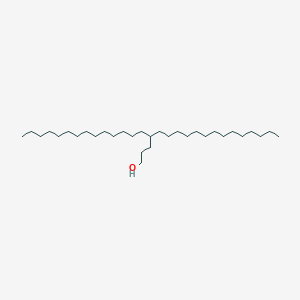
4-Tetradecyloctadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tetradecyloctadecan-1-ol is a long-chain fatty alcohol with the molecular formula C32H66O and a molecular weight of 466.87 g/mol . . This compound is characterized by its high boiling point of approximately 494.8°C and a density of 0.841 g/cm³ . It is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tetradecyloctadecan-1-ol typically involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as vegetable oils . The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst, usually nickel or palladium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fractional distillation of the hydrogenated product to isolate the desired compound. This method ensures high purity and yield, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Tetradecyloctadecan-1-ol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using and a .
Substitution: Acidic or basic catalysts are often used to facilitate esterification and etherification reactions.
Major Products
Oxidation: Produces aldehydes and carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces esters and ethers.
Scientific Research Applications
4-Tetradecyloctadecan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Tetradecyloctadecan-1-ol involves its interaction with lipid membranes . It integrates into the lipid bilayer, altering the membrane’s fluidity and permeability . This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
1-Octadecanol: Similar in structure but lacks the tetradecyl group.
Cetyl Alcohol: A shorter chain fatty alcohol with 16 carbon atoms.
Stearyl Alcohol: Similar in structure but with a different alkyl chain length.
Uniqueness
4-Tetradecyloctadecan-1-ol is unique due to its long alkyl chain and high molecular weight , which confer distinct physical and chemical properties. These properties make it particularly effective as a surfactant and emulsifying agent in various applications .
Properties
Molecular Formula |
C32H66O |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
4-tetradecyloctadecan-1-ol |
InChI |
InChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32(30-27-31-33)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33H,3-31H2,1-2H3 |
InChI Key |
DNXZRTVIKFUIKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


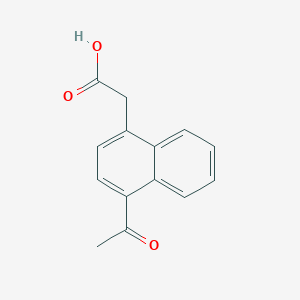
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)

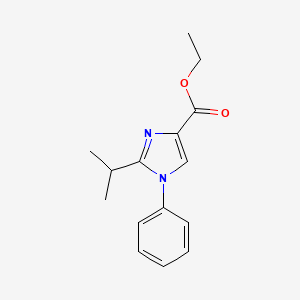
![7-Fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B15249834.png)
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
![Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]-](/img/structure/B15249842.png)
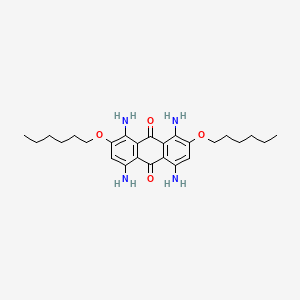
![1-[(3-Methylphenyl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15249856.png)

